molecular formula C16H23IN2O5 B4075280 1-[4-(4-Iodophenoxy)butyl]piperazine;oxalic acid

1-[4-(4-Iodophenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4075280
M. Wt: 450.27 g/mol
InChI Key: KEOODANRSQDENF-UHFFFAOYSA-N
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Description

1-[4-(4-Iodophenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and iodophenoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the iodophenoxy group imparts unique reactivity and properties to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Iodophenoxy)butyl]piperazine typically involves the reaction of 4-iodophenol with 1,4-dibromobutane to form 4-(4-iodophenoxy)butane. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Iodophenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, and other bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

1-[4-(4-Iodophenoxy)butyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Iodophenoxy)butyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine moiety can interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects.

Comparison with Similar Compounds

    1-[4-(4-Bromophenoxy)butyl]piperazine: Similar structure but with a bromine atom instead of iodine.

    1-[4-(4-Chlorophenoxy)butyl]piperazine: Contains a chlorine atom in place of iodine.

    1-[4-(4-Fluorophenoxy)butyl]piperazine: Features a fluorine atom instead of iodine.

Uniqueness: 1-[4-(4-Iodophenoxy)butyl]piperazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and material properties.

Properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3-6,16H,1-2,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOODANRSQDENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Iodophenoxy)butyl]piperazine;oxalic acid
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